Cas no 2549029-83-4 (2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine)

2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine structure
2549029-83-4 structure
商品名:2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
CAS番号:2549029-83-4
MF:C18H20N6O3
メガワット:368.389802932739
CID:5314445
PubChem ID:154884142

2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • (5-Methyl-4-isoxazolyl)[4-[[5-(1-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]oxy]-1-piperidinyl]methanone
    • AKOS040726613
    • 2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
    • F6761-2763
    • 2549029-83-4
    • インチ: 1S/C18H20N6O3/c1-12-16(10-22-27-12)17(25)24-5-3-15(4-6-24)26-18-19-7-13(8-20-18)14-9-21-23(2)11-14/h7-11,15H,3-6H2,1-2H3
    • InChIKey: XLUOETGFRUCJKG-UHFFFAOYSA-N
    • ほほえんだ: O(C1N=CC(C2C=NN(C)C=2)=CN=1)C1CCN(C(C2C=NOC=2C)=O)CC1

計算された属性

  • せいみつぶんしりょう: 368.15968852g/mol
  • どういたいしつりょう: 368.15968852g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 507
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 99.2Ų

じっけんとくせい

  • 密度みつど: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 657.4±65.0 °C(Predicted)
  • 酸性度係数(pKa): 0.49±0.22(Predicted)

2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6761-2763-4mg
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2549029-83-4
4mg
$66.0 2023-09-07
Life Chemicals
F6761-2763-3mg
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2549029-83-4
3mg
$63.0 2023-09-07
Life Chemicals
F6761-2763-25mg
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2549029-83-4
25mg
$109.0 2023-09-07
Life Chemicals
F6761-2763-75mg
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2549029-83-4
75mg
$208.0 2023-09-07
Life Chemicals
F6761-2763-1mg
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2549029-83-4
1mg
$54.0 2023-09-07
Life Chemicals
F6761-2763-10mg
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2549029-83-4
10mg
$79.0 2023-09-07
Life Chemicals
F6761-2763-30mg
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2549029-83-4
30mg
$119.0 2023-09-07
Life Chemicals
F6761-2763-10μmol
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2549029-83-4
10μmol
$69.0 2023-09-07
Life Chemicals
F6761-2763-20μmol
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2549029-83-4
20μmol
$79.0 2023-09-07
Life Chemicals
F6761-2763-2μmol
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2549029-83-4
2μmol
$57.0 2023-09-07

2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine 関連文献

2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidineに関する追加情報

Compound CAS No 2549029-83-4: 2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

The compound CAS No 2549029-83-4, also known as 2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has been the subject of recent research due to its unique structural features and promising biological activities. The molecule combines a pyrimidine core with functional groups that enhance its pharmacological properties, making it a valuable candidate for drug development.

The structure of this compound is characterized by a pyrimidine ring system, which serves as a central scaffold. Attached to this scaffold are two key functional groups: a piperidinyl group and a pyrazolyl group. The piperidinyl group is further substituted with a 5-methyl oxazole moiety, while the pyrazolyl group is methylated at the 1-position. These substituents not only contribute to the molecule's stability but also play a crucial role in its bioactivity. Recent studies have shown that such substitutions can significantly influence the compound's ability to interact with biological targets, such as enzymes or receptors.

One of the most notable aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. The ability of this compound to inhibit specific kinases has been demonstrated in vitro, making it a promising candidate for anticancer drug development. Additionally, its structural flexibility allows for further optimization to improve potency and selectivity.

Another area of interest is the compound's potential as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including cardiovascular disorders and neurodegenerative conditions. Recent research has highlighted the anti-inflammatory properties of this compound, particularly its ability to modulate inflammatory pathways such as NF-kB and COX enzymes. These findings suggest that it could be developed into a therapeutic agent for inflammatory diseases.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the pyrimidine core through cyclization reactions and the subsequent attachment of functional groups via nucleophilic substitution or coupling reactions. The synthesis has been optimized to ensure high yields and purity, which are essential for preclinical testing.

In terms of pharmacokinetics, this compound exhibits favorable properties such as good solubility and moderate permeability. These characteristics are critical for ensuring effective absorption and distribution within the body. However, further studies are needed to evaluate its metabolism and excretion profiles, which will be crucial for determining its suitability as an oral or parenteral drug.

Recent advancements in computational chemistry have also provided valuable insights into the molecular interactions of this compound. Molecular docking studies have revealed that it binds effectively to target proteins through hydrogen bonding and hydrophobic interactions. These findings have guided further modifications to enhance binding affinity and reduce off-target effects.

In conclusion, CAS No 2549029-83-4 represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. Its potential as an anticancer and anti-inflammatory agent makes it a valuable candidate for further research and development. As ongoing studies continue to uncover its full therapeutic potential, this compound holds promise for addressing unmet medical needs in various disease areas.

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